molecular formula C13H26N2O B5232744 [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol

[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol

Cat. No. B5232744
M. Wt: 226.36 g/mol
InChI Key: QALZMFJJONMUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol, also known as A-366, is a synthetic compound that has been developed as a selective agonist for the mu-opioid receptor. This receptor is a key target for the development of new pain medications, as it is involved in the regulation of pain perception and the modulation of the reward system in the brain. In

Mechanism of Action

[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol works by binding to the mu-opioid receptor and activating it, leading to the inhibition of pain signaling in the central nervous system. This activation also leads to the release of dopamine in the brain, which is responsible for the rewarding effects of opioids. However, unlike traditional opioids, [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol does not activate the beta-arrestin pathway, which is responsible for many of the negative side effects associated with opioid use, such as respiratory depression and physical dependence.
Biochemical and Physiological Effects:
Studies have shown that [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol has a high affinity for the mu-opioid receptor and is able to produce potent analgesia in animal models of pain. It has also been shown to have a longer duration of action than traditional opioids, which may reduce the need for frequent dosing. Additionally, [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol has been shown to have a reduced potential for abuse and dependence compared to traditional opioids.

Advantages and Limitations for Lab Experiments

One major advantage of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol is its high selectivity for the mu-opioid receptor, which allows for more specific targeting of this receptor in lab experiments. Additionally, its reduced potential for abuse and dependence makes it a safer alternative to traditional opioids for use in animal studies. However, one limitation of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol. One area of research could focus on further exploring its mechanism of action and how it differs from traditional opioids. Additionally, studies could investigate the potential of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol for the treatment of other conditions, such as depression or anxiety, which are also influenced by the mu-opioid receptor. Finally, future research could focus on developing new analogs of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol with improved solubility and other pharmacological properties.

Synthesis Methods

The synthesis of [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol involves a multi-step process that begins with the reaction of 1-(1-propyl-4-piperidinyl)-2-bromoethane with pyrrolidine to form the intermediate 1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl)ethane. This intermediate is then reacted with formaldehyde and sodium borohydride to yield the final product, [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol. The purity of the compound is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol has been primarily studied for its potential as a new pain medication. It has been shown to be highly selective for the mu-opioid receptor, which is the primary target for opioid pain medications. However, unlike traditional opioids, [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol does not produce the same level of respiratory depression or physical dependence, which are major concerns with opioid use. This makes [1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol a promising candidate for the development of safer and more effective pain medications.

properties

IUPAC Name

[1-(1-propylpiperidin-4-yl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-2-7-14-9-5-12(6-10-14)15-8-3-4-13(15)11-16/h12-13,16H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALZMFJJONMUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1-Propylpiperidin-4-yl)pyrrolidin-2-yl]methanol

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